molecular formula C15H21NO B5138706 PIPERIDINO(4-PROPYLPHENYL)METHANONE

PIPERIDINO(4-PROPYLPHENYL)METHANONE

Cat. No.: B5138706
M. Wt: 231.33 g/mol
InChI Key: SZVBMQNUCTYOGL-UHFFFAOYSA-N
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Description

PIPERIDINO(4-PROPYLPHENYL)METHANONE is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring attached to a 4-propylphenyl group through a methanone linkage. Piperidine derivatives are widely studied due to their significant pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PIPERIDINO(4-PROPYLPHENYL)METHANONE typically involves multi-component reactions. One common method is the condensation of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This reaction is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, and mild reaction conditions .

Industrial Production Methods

Industrial production of piperidine derivatives often involves the use of microwave irradiation of equimolar amounts of secondary amines and α,ω-dibromoalkanes in water, in the presence of potassium carbonate. This method is efficient and yields high-purity products .

Chemical Reactions Analysis

Types of Reactions

PIPERIDINO(4-PROPYLPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

PIPERIDINO(4-PROPYLPHENYL)METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of PIPERIDINO(4-PROPYLPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression. These compounds can induce apoptosis through caspase-dependent pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.

    Piperidinone: Similar to piperidine but with a ketone group.

    Spiropiperidines: Piperidine derivatives with a spirocyclic structure.

Uniqueness

PIPERIDINO(4-PROPYLPHENYL)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 4-propylphenyl group enhances its lipophilicity and potential bioactivity compared to other piperidine derivatives .

Properties

IUPAC Name

piperidin-1-yl-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-6-13-7-9-14(10-8-13)15(17)16-11-4-3-5-12-16/h7-10H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVBMQNUCTYOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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